

Inter-laboratory Validation of Haloxyfop-P Residue Analysis: A Comparative Guide

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Compound of Interest

Compound Name: *Haloxyfop-P*

Cat. No.: *B166194*

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This guide provides a comparative overview of analytical methods for the determination of **Haloxyfop-P** residues in various matrices. While a comprehensive, multi-laboratory validation study for a single method was not publicly available, this document summarizes the performance of several validated methods, including a direct inter-laboratory comparison between two laboratories for the analysis of total Haloxyfop in infant formula.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the determination of **Haloxyfop-P** residues. The data is compiled from various independent validation studies.

Method ID	Principle	Matrix	Analyte	LOD	LOQ	Recovery (%)	RSD (%)	No. of Labs
Method 1	LC-MS/MS	Infant Formula & Ingredients	Total Haloxyfop	-	0.003 mg/kg (target)	92.2 - 114	≤ 14 (repeat ability, within-lab reproducibility, and reproducibility)	2[1]
Method 2	LC-MS/MS	Wheat and Linseed	Haloxyfop	-	2.5 µg/kg	89 - 117	≤ 13	1
Method 3	LC-MS/MS	Tobacco Leaves	Haloxyfop-P-methyl & Haloxyfop	-	0.02 - 1.00 mg/kg	72.51 - 101.60	1.02 - 11.20 (intraday)	1
Method 4	GC-MS	Carrot	Haloxyfop-methyl	-	0.48 mg/kg	90 - 110	< 12	1[2]
Method 5	GC/MS/MS	Chicken Eggs	Haloxyfop	-	2.5 ng/g	-	-	1

Experimental Protocols

Method 1: Total Haloxyfop in Infant Formula by LC-MS/MS

This method was validated in two different laboratories and is designed for the determination of total haloxyfop (including esters, salts, and conjugates) in infant formulas and their ingredients.

Sample Preparation:

- **Alkaline Hydrolysis:** Samples are subjected to alkaline hydrolysis using methanolic sodium hydroxide to convert all forms of haloxyfop to the parent acid.
- **Extraction:** The hydrolyzed sample is extracted with acetonitrile.
- **Phase Separation:** A mixture of magnesium sulfate (MgSO_4) and sodium chloride (NaCl) (4:1, w/w) is added to induce phase separation.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the acetonitrile-methanol layer is cleaned up using a d-SPE sorbent containing MgSO_4 and octadecyl (C18) sorbent.

LC-MS/MS Analysis:

- **Instrument:** Liquid chromatograph coupled with a tandem mass spectrometer.
- **Ionization:** Electrospray Ionization (ESI) in negative mode.
- **Quantification:** Based on matrix-matched calibration standards.

Alternative Method: Haloxyfop in Tobacco Leaves by LC-MS/MS

This method is suitable for the simultaneous determination of **Haloxyfop-P-methyl** and its metabolite Haloxyfop in tobacco leaves.

Sample Preparation:

- **Extraction:** Samples are extracted with a suitable organic solvent.
- **Cleanup:** The extract is cleaned up using a solid-phase extraction (SPE) cartridge.

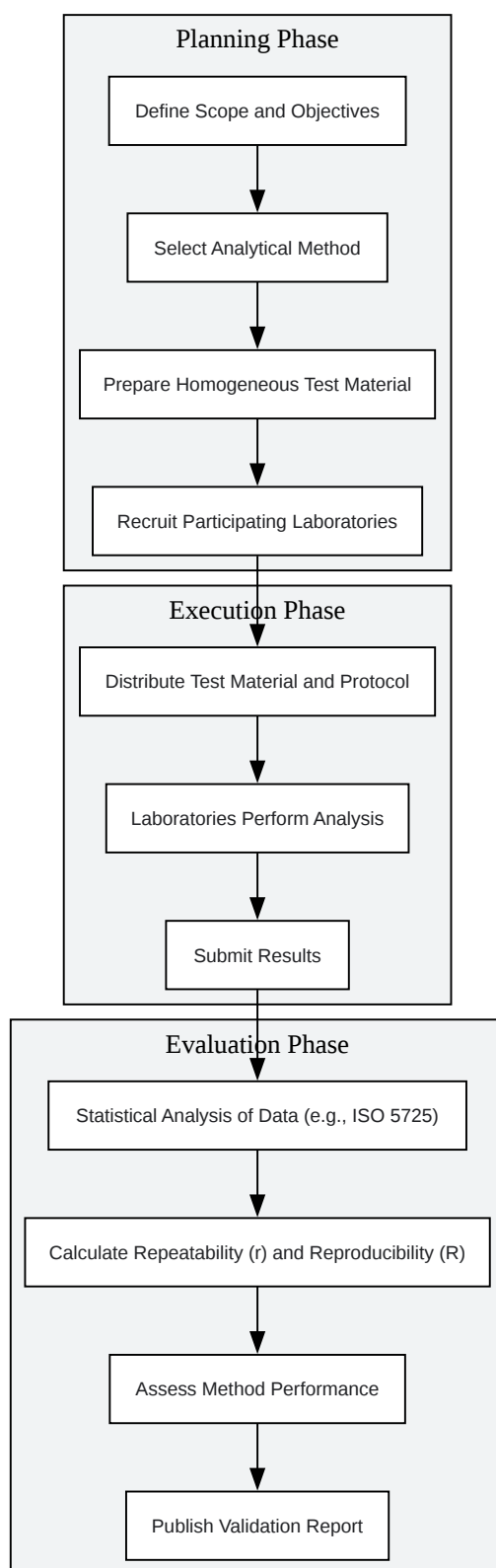
LC-MS/MS Analysis:

- **Instrument:** Liquid chromatograph coupled with a tandem mass spectrometer.
- **Separation:** Chromatographic separation is achieved on a C18 column.

- Detection: Multiple Reaction Monitoring (MRM) is used for the detection and quantification of the analytes.

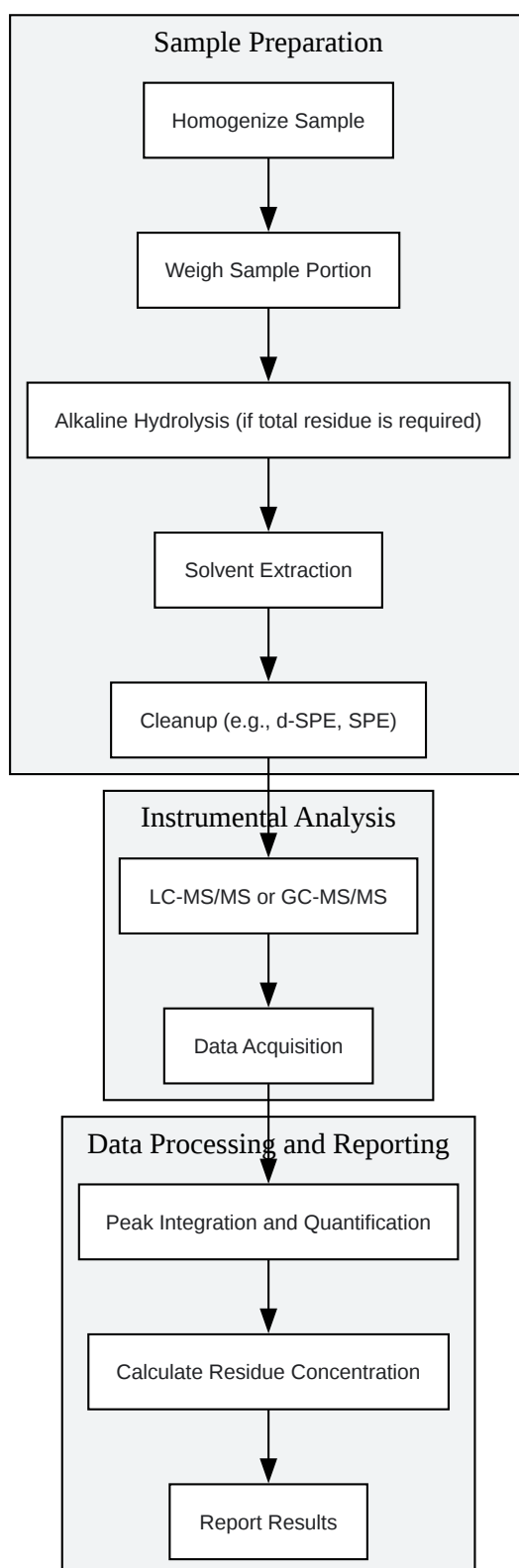
Visualizing the Workflow

The following diagrams illustrate the typical workflows for inter-laboratory validation and the analytical procedure for **Haloxypop-P** residue analysis.



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Inter-laboratory validation workflow.



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Analytical workflow for **Haloxyfop-P**.

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References

- 1. Method development and validation for total haloxyfop analysis in infant formulas and related ingredient matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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